4-Hydroxy-6,6-dimethyloxane-2,5-dione
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Overview
Description
4-Hydroxy-6,6-dimethyloxane-2,5-dione is an organic compound with a molecular formula of C7H10O4 It is a heterocyclic compound containing a six-membered ring with one oxygen atom and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6,6-dimethyloxane-2,5-dione can be achieved through several methods. One common approach involves the condensation reaction of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. This reaction leads to the formation of the desired compound through a series of intermediate steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6,6-dimethyloxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
4-Hydroxy-6,6-dimethyloxane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of various chemical intermediates and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6,6-dimethyloxane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the electron-withdrawing effects of the carbonyl groups and the electron-donating effects of the hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with different reactivity and applications.
Tetrahydropyran: A related compound with a six-membered ring containing one oxygen atom, but lacking the carbonyl groups.
4,4-Dimethyloxane-2,6-dione: Another similar compound with variations in the position of functional groups.
Uniqueness
4-Hydroxy-6,6-dimethyloxane-2,5-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
130469-70-4 |
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Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
4-hydroxy-6,6-dimethyloxane-2,5-dione |
InChI |
InChI=1S/C7H10O4/c1-7(2)6(10)4(8)3-5(9)11-7/h4,8H,3H2,1-2H3 |
InChI Key |
ICBJVBVKOWSMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(CC(=O)O1)O)C |
Origin of Product |
United States |
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